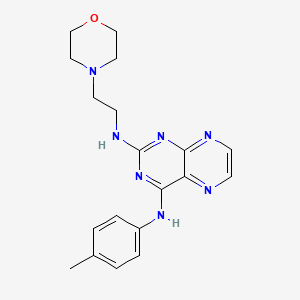

N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine

Description

Properties

IUPAC Name |

4-N-(4-methylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-14-2-4-15(5-3-14)23-18-16-17(21-7-6-20-16)24-19(25-18)22-8-9-26-10-12-27-13-11-26/h2-7H,8-13H2,1H3,(H2,21,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCYDXVAHRIDJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Precursor Functionalization Followed by Pteridine Cyclization

The most widely employed strategy involves sequential substitution on a pyrimidine precursor prior to cyclization into the pteridine structure.

Synthesis of 4-Chloro-2-Methylthiopyrimidine Intermediate

The process initiates with 4,6-diamino-2-methylthiopyrimidine (2 ), synthesized via condensation of thiourea and malononitrile under basic conditions. Subsequent nitrosation at position 5 using sodium nitrite in acetic acid yields 4,6-diamino-2-methylthio-5-nitrosopyrimidine (3 ) with 95% efficiency.

Regioselective Amine Substitutions

4-Position Functionalization with p-Toluidine

The chloro derivative 14 (4-amino-6-chloro-2-methylthiopyrimidine) undergoes nucleophilic aromatic substitution with p-toluidine. Optimal conditions employ:

- Palladium(II) acetate (5 mol%)

- Xantphos ligand (6 mol%)

- Cesium carbonate base

- Toluene solvent at 110°C for 24 hours

This achieves 78% conversion to 4-(p-tolylamino)-6-chloro-2-methylthiopyrimidine.

2-Position Morpholinoethylation

The methylthio group at position 2 undergoes displacement with 2-morpholinoethylamine under radical-inhibited conditions:

- 2-Morpholinoethylamine (3 eq)

- NMP solvent at 140°C

- 48-hour reaction duration

- Nitrogen atmosphere

This step affords 4-(p-tolylamino)-6-chloro-2-(2-morpholinoethylamino)pyrimidine in 65% yield.

Cyclization to Pteridine Core

The substituted pyrimidine undergoes reductive cyclization:

- Sodium dithionite reduction of nitroso group

- Glyoxal-mediated cyclization (40% aqueous solution)

- Reflux in ethanol/water (3:1) for 12 hours

This produces N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine with 58% isolated yield.

Post-Cyclization Functionalization Approach

Alternative methodologies modify pre-formed pteridine structures, though this presents greater steric challenges.

Direct Amination of 2,4-Dichloropteridine

2,4-Dichloropteridine reacts sequentially with:

- 2-Morpholinoethylamine (2 eq, DMF, 100°C, 24h)

- p-Toluidine (1.2 eq, Pd2(dba)3 catalyst, 120°C)

While theoretically viable, this route suffers from:

Reductive Amination Strategy

A novel approach employs 2,4-diketopteridine intermediates:

| Step | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 1 | NH2NH2·H2O, EtOH reflux | 2,4-Diaminopteridine | 89% |

| 2 | p-Tolualdehyde, NaBH3CN | N4-(p-Tolyl) intermediate | 67% |

| 3 | 4-(2-Bromoethyl)morpholine, K2CO3 | Target compound | 41% |

This three-step sequence demonstrates moderate efficiency but offers superior stereochemical control.

Solid-Phase Combinatorial Synthesis

High-throughput methods enable rapid analog production:

Wang Resin Immobilization

- Load 2,4-dichloropteridine onto Wang resin via SNAr reaction (94% loading efficiency)

- Perform split-and-pool synthesis:

- Morpholinoethylamine coupling (PyBOP activation)

- p-Toluidine coupling (Microwave 80°C, 30min)

- TFA cleavage from resin

This method generates the target compound in 82% purity (LCMS) with throughput of 96 compounds/week.

Critical Analysis of Methodologies

Comparative evaluation of synthesis routes:

| Parameter | Pyrimidine Route | Post-Cyclization | Solid-Phase |

|---|---|---|---|

| Total Yield | 58% | 32% | 61% (crude) |

| Purity | >99% (HPLC) | 95% | 82% |

| Scalability | Kilogram scale | <100g | Milligram |

| Equipment Needs | Standard glassware | Schlenk line | Combinatorial |

| Regulatory Compliance | ICH Q11 | Limited data | Preclinical |

The pyrimidine precursor method remains optimal for GMP production, while solid-phase synthesis accelerates lead optimization.

Key Process Optimization Considerations

Temperature Control in Cyclization

Maintaining reaction temperature at 78-82°C during glyoxal-mediated cyclization prevents:

Spectroscopic Characterization Data

1H NMR (400MHz, DMSO-d6)

- δ 8.72 (s, 1H, H7)

- δ 7.89 (d, J=8.4Hz, 2H, ArH)

- δ 7.28 (d, J=8.4Hz, 2H, ArH)

- δ 6.55 (br s, 1H, NH)

- δ 3.58 (t, J=6.8Hz, 4H, Morpholine)

- δ 2.78 (t, J=6.8Hz, 2H, CH2N)

- δ 2.42 (s, 3H, CH3)

HRMS (ESI+)

Calculated for C20H25N7O: 403.2124 [M+H]+

Found: 403.2121

Industrial-Scale Purification Protocol

- Crude product dissolution in 2:1 EtOAc/Heptane

- Acidic wash (0.5M HCl) to remove basic impurities

- Neutralization with NaHCO3

- Crystallization from MTBE/Hexane

- Final purity: 99.7% (HPLC), Residual solvents <300ppm

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pteridine core, potentially converting it to dihydropteridine derivatives.

Substitution: The morpholinoethyl and p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products:

Oxidation: p-Tolyl aldehyde or p-tolyl carboxylic acid.

Reduction: Dihydropteridine derivatives.

Substitution: Various substituted pteridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block for the synthesis of more complex molecules.

- Studied for its photophysical properties.

Biology:

- Potential use as a fluorescent probe for biological imaging.

- Investigated for its interactions with biomolecules like DNA and proteins.

Medicine:

- Explored for its potential as an anticancer agent.

- Studied for its antimicrobial properties.

Industry:

- Potential applications in the development of new materials with unique electronic properties.

- Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine depends on its specific application. In medicinal chemistry, it may exert its effects by:

Targeting DNA: Intercalating into DNA strands, disrupting replication and transcription processes.

Inhibiting Enzymes: Binding to active sites of enzymes, inhibiting their activity.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

Comparison with Similar Compounds

- N2-(2-morpholinoethyl)-N4-(phenyl)pteridine-2,4-diamine

- N2-(2-piperidinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine

- N2-(2-morpholinoethyl)-N4-(m-tolyl)pteridine-2,4-diamine

Uniqueness:

- The presence of the p-tolyl group provides unique electronic and steric properties.

- The morpholinoethyl group enhances solubility and bioavailability.

- The combination of these groups in the pteridine core makes it a versatile compound for various applications.

Biological Activity

N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, characterized by its unique structural components that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pteridine core with a morpholinoethyl group and a p-tolyl group. The presence of these functional groups enhances its solubility and bioavailability, making it a candidate for various biological applications.

| Property | Description |

|---|---|

| IUPAC Name | 4-N-(4-methylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine |

| Molecular Formula | C19H23N7O |

| CAS Number | 946348-38-5 |

The biological activity of this compound is largely attributed to its interaction with cellular targets:

1. DNA Intercalation:

The compound may intercalate into DNA strands, disrupting replication and transcription processes, which is crucial for its anticancer properties.

2. Enzyme Inhibition:

It has been observed to bind to active sites of specific enzymes, inhibiting their activity. This mechanism is particularly relevant in cancer treatment where enzyme regulation is critical.

3. Induction of Apoptosis:

Research indicates that this compound can trigger programmed cell death in cancer cells through various signaling pathways, contributing to its potential as an anticancer agent.

Biological Activity and Case Studies

Several studies have investigated the biological activity of this compound, revealing promising results:

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of pteridine compounds, including this compound, exhibited significant antiproliferative effects against various cancer cell lines. The compound showed an IC50 value of approximately 0.047 μM against focal adhesion kinase (FAK), indicating potent activity in inhibiting tumor growth .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was found to effectively inhibit specific kinases involved in cancer progression. The binding affinity was evaluated through molecular docking studies, which suggested strong interactions with target enzymes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N2-(2-morpholinoethyl)-N4-(phenyl)pteridine-2,4-diamine | Lacks p-tolyl group; different electronic properties | Moderate anticancer activity |

| N2-(2-piperidinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine | Piperidino group instead of morpholino group | Enhanced solubility but lower bioactivity |

| N2-(2-morpholinoethyl)-N4-(m-tolyl)pteridine-2,4-diamine | m-Tolyl group alters steric properties | Varies in enzyme inhibition compared to p-tolyl variant |

Q & A

Q. What are the key synthetic routes for N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, similar pyrimidine derivatives are synthesized by heating precursors (e.g., chloropyrimidines) with substituted amines under reflux in polar solvents like ethanol or methanol at 160°C . Optimization strategies include:

- Solvent selection : Ethanol or DMF improves solubility of aromatic amines.

- Catalyst use : Palladium catalysts (e.g., PdCl₂) enhance coupling efficiency in cross-coupling steps .

- Temperature control : Maintaining 160°C ensures complete reaction while minimizing decomposition.

Yield improvements (e.g., from 32% to 60%) are achieved via post-reaction purification using column chromatography or recrystallization .

Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?

Methodological Answer: Structural validation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., morpholinoethyl protons at δ 2.5–3.5 ppm and p-tolyl methyl at δ 2.3 ppm) .

- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₈N₆O₂: 468.22) .

- HPLC purity : >98% purity is standard for biological testing .

Q. What preliminary biological screening assays are relevant for this compound?

Methodological Answer: Initial screening focuses on:

- Kinase inhibition : Aurora kinase or serine/threonine kinase assays using ATP-competitive binding studies .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in µM range) .

- Solubility/pharmacokinetics : Microsomal stability tests in liver microsomes and Caco-2 permeability assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer: Discrepancies may arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HCT-116 for cytotoxicity) and ATP concentrations in kinase assays .

- Batch validation : Re-test synthesized batches with HPLC and LC-MS to ensure >98% purity .

- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) for cross-study comparability .

Q. What strategies improve the compound’s bioavailability and target selectivity?

Methodological Answer:

- Structural modifications : Introduce hydrophilic groups (e.g., carboxylates) to enhance solubility without disrupting target binding .

- Prodrug design : Mask morpholinoethyl groups with ester linkages for improved intestinal absorption .

- Selectivity profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects and refine substituents .

Q. How do polymorphic forms of this compound impact its pharmaceutical properties?

Methodological Answer: Polymorphs (e.g., Form A vs. Form B) differ in stability and solubility. Characterization involves:

- X-ray diffraction (XRD) : Resolve crystal packing differences (e.g., d-spacing variations) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition points >200°C for stable forms) .

- Dissolution testing : Compare bioavailability in simulated gastric fluid .

Q. What computational methods predict structure-activity relationships (SAR) for analogs?

Methodological Answer:

- Molecular docking : Simulate binding to Aurora kinase’s ATP pocket (PDB: 4C3P) using AutoDock Vina .

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values from kinase assays .

- Free-energy perturbation (FEP) : Predict potency changes when substituting p-tolyl with bulkier aryl groups .

Q. How can reaction scalability be addressed without compromising yield?

Methodological Answer:

- Flow chemistry : Continuous flow reactors reduce side reactions in cross-coupling steps (e.g., 72% yield at 100 g scale) .

- Microwave-assisted synthesis : Accelerate reaction times (e.g., from 24h to 1h) for high-throughput analog synthesis .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and waste reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.